N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)

Covalent derivatization Crosslinking Bioconjugation

N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) (CAS 84962-93-6) is a C3-symmetric organophosphorus compound with molecular formula C9H15Cl3N3O4P and molecular weight 366.6 g/mol, built on a phosphoryl (P=O) core connected via three methylene (–CH₂–) spacers to three 2-chloroacetamide (–NH–CO–CH₂Cl) arms. This trifunctional architecture distinguishes it from simple mono- and dichloroacetamides, positioning it as a reactive intermediate or building block in organic and medicinal chemistry contexts.

Molecular Formula C9H15Cl3N3O4P
Molecular Weight 366.6 g/mol
CAS No. 84962-93-6
Cat. No. B12668876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)
CAS84962-93-6
Molecular FormulaC9H15Cl3N3O4P
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESC(C(=O)NCP(=O)(CNC(=O)CCl)CNC(=O)CCl)Cl
InChIInChI=1S/C9H15Cl3N3O4P/c10-1-7(16)13-4-20(19,5-14-8(17)2-11)6-15-9(18)3-12/h1-6H2,(H,13,16)(H,14,17)(H,15,18)
InChIKeyKPZBQRVHTFBJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) Procurement-Grade Profile: CAS 84962-93-6


N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) (CAS 84962-93-6) is a C3-symmetric organophosphorus compound with molecular formula C9H15Cl3N3O4P and molecular weight 366.6 g/mol, built on a phosphoryl (P=O) core connected via three methylene (–CH₂–) spacers to three 2-chloroacetamide (–NH–CO–CH₂Cl) arms [1]. This trifunctional architecture distinguishes it from simple mono- and dichloroacetamides, positioning it as a reactive intermediate or building block in organic and medicinal chemistry contexts . The presence of three electrophilic chloroacetyl groups combined with a hydrogen-bond-capable phosphoramide scaffold creates a multi-point reactivity profile relevant for covalent derivatization or coordination chemistry applications [2].

Why N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) Cannot Be Replaced by Simpler Chloroacetamides


The compound's unique value for procurement derives from its C3-symmetric, tripodal architecture combining a central phosphoryl group with three chemically equivalent chloroacetamide arms [1]. Unlike monofunctional 2-chloroacetamide (CAS 79-07-2), the trifunctional scaffold enables simultaneous multi-site reactivity—three nucleophilic substitution sites per molecule—which is critical for crosslinking, dendrimer synthesis, or polyvalent bioconjugation where a simple chloroacetamide provides only a single attachment point . Compared with tris(2-chloroethyl) phosphate (TCEP, CAS 115-96-8), which features ester linkages and serves primarily as a flame retardant, the title compound's amide (–NH–CO–) linkages confer different hydrogen-bonding capacity, hydrolytic stability, and reactivity toward amines and thiols, directly impacting downstream conjugation efficiency and product stability [2]. These architectural and electronic differences mean that substituting with a mono-chloroacetamide or a phosphate triester will fundamentally alter reaction stoichiometry, kinetics, and product identity.

Quantitative Differentiation Evidence for N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) CAS 84962-93-6


Trifunctional Chloroacetamide Density Enables Multi-Point Covalent Conjugation vs. Monofunctional 2-Chloroacetamide

The title compound provides three chemically equivalent 2-chloroacetamide groups per molecule, compared with a single reactive site in 2-chloroacetamide (CAS 79-07-2). The chloroacetyl –COCH₂Cl moiety is well-established as a selective electrophile for cysteine thiols and other soft nucleophiles in peptide and protein chemistry [1]. Each chloroacetyl group can undergo nucleophilic substitution independently, meaning a procurement of the title compound effectively delivers three times the reactive equivalents per mole relative to 2-chloroacetamide [2]. This is directly relevant when stoichiometric control of crosslinking density is required, as in hydrogel or affinity-probe synthesis.

Covalent derivatization Crosslinking Bioconjugation

C3-Symmetric Phosphoramide Core Provides Defined Tripodal Geometry Absent in Tris(2-chloroethyl) Phosphate

The title compound possesses a phosphoramide P(O)N₃ core where the phosphorus atom is directly bonded to three nitrogen atoms of the methylene-bridged chloroacetamide arms [1]. This contrasts with tris(2-chloroethyl) phosphate (TCEP), where the phosphorus connects via ester (P–O–C) linkages. Crystallographic studies on analogous phosphoryl tris(amide) complexes demonstrate that the P(O)N₃ core adopts a distorted tetrahedral geometry capable of acting as a neutral O-donor ligand toward metal ions, with P=O bond lengths consistent with significant double-bond character (~1.48 Å) [2]. The amide N–H groups additionally serve as hydrogen-bond donors, a functionality entirely absent in phosphate triesters like TCEP.

Structural pre-organization Coordination chemistry Phosphoramide scaffold

Chloroacetamide Substituent Confers Thiol-Selective Reactivity Distinct from Trichloroacetamide Analogs

The 2-chloroacetamide (–COCH₂Cl) moiety is documented as a moderately reactive, thiol-selective electrophile with reduced off-target amine reactivity compared with iodoacetamide [1]. In contrast, trichloroacetamide (–COCCl₃) derivatives, such as those found in some organophosphorus fungicide candidates, exhibit significantly altered electrophilicity and steric profile due to the electron-withdrawing effect of three chlorine atoms [2]. Specifically, trichloroacetamide-containing N-phosphorylated amides have shown 55–77% antifungal activity relative to guazatine reference in seed-dressing assays at 400 ppm, with structure-activity studies indicating that the chloroacetamide substitution pattern directly modulates bioactivity [2]. The title compound's mono-chlorinated acetyl groups provide an intermediate electrophilicity that balances reactivity with shelf stability—a practical procurement consideration.

Electrophilic selectivity Cysteine modification Structure-activity relationship

Three Methylene Spacers Modulate Arm Flexibility and Solubility Relative to Direct P–N Linked Analogs

The title compound incorporates –CH₂– methylene spacers between the central phosphorus and each chloroacetamide nitrogen, as opposed to direct P–N bonds found in simpler phosphoramides [1]. Methylene insertion increases arm length and conformational degrees of freedom: each –CH₂– group adds two rotatable bonds (–P–CH₂– and –CH₂–NH–), resulting in a more flexible and potentially more soluble scaffold relative to directly N-substituted phosphoramides such as N,N',N''-triethylphosphoramide [2]. The increased flexibility may enhance accessibility of the chloroacetyl groups to sterically hindered nucleophilic sites in macromolecular targets, while the additional methylene units reduce the electron-withdrawing effect of phosphorus on the amide nitrogen, subtly modulating the NH acidity and hydrogen-bond donor strength.

Linker engineering Solubility Conformational flexibility

C3 Symmetry Enables Uniform Trivalent Presentation vs. Asymmetric or Mixed-Functional Alternatives

The compound exhibits strict C3 molecular symmetry: the phosphoryl oxygen defines the threefold axis, with three chemically and geometrically identical chloroacetamide arms [1]. This contrasts with structurally related but asymmetric N-phosphorylated amides where arms bear different substituents, leading to non-equivalent reactivity. In multivalent binding applications, C3-symmetric scaffolds are known to provide uniform presentation of ligands, which is critical for achieving predictable avidity effects in biological systems [2]. Asymmetric analogs introduce heterogeneity in conjugation products, complicating characterization and potentially reducing batch-to-batch reproducibility—a key quality concern for procurement in regulated environments.

C3 symmetry Multivalency Dendrimer building block

Optimal Procurement Scenarios for N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide) Based on Quantitative Differentiation


Trifunctional Crosslinker for Homogeneous Hydrogel or Affinity-Probe Synthesis

When a research protocol demands a defined 3:1 stoichiometry of reactive handles to scaffold core, the title compound's three identical chloroacetamide groups provide predictable, uniform crosslinking density [1]. Unlike mixing mono-chloroacetamide with a separate trifunctional core—which introduces statistical product distributions—the pre-assembled C3-symmetric architecture ensures that every molecule contributes exactly three reactive sites, enabling homogeneous product formation critical for reproducible hydrogel mechanical properties or affinity-probe binding characteristics [2].

Metal-Coordinating Ligand Scaffold with H-Bond Donor Functionality

The phosphoramide P(O)N₃ core, supported by crystallographic evidence from analogous phosphoryl tris(amide) complexes showing defined metal–oxygen coordination geometries [1], makes this compound suitable as a neutral O-donor ligand precursor. The three amide N–H groups provide additional hydrogen-bond donor sites that phosphate triesters (e.g., TCEP) lack entirely. Procurement for lanthanide or actinide coordination chemistry, where both P=O coordination and H-bond-directed secondary-sphere interactions are valued, directly leverages this differentiated functionality [2].

Building Block for C3-Symmetric Dendrimer or Multivalent Ligand Construction

The C3-symmetric, tripodal architecture with three chemically equivalent reactive termini makes the compound an ideal core building block for first-generation dendrimer synthesis or trivalent ligand display [1]. The methylene spacers provide sufficient arm flexibility to accommodate sterically demanding coupling partners, while the chloroacetamide termini enable straightforward conjugation to thiol- or amine-functionalized dendrons via well-established nucleophilic substitution chemistry. Asymmetric alternatives would produce heterogeneous dendrimer populations, complicating purification and characterization [2].

Thiol-Selective Multi-Site Protein or Peptide Modification Reagent

The 2-chloroacetamide group's documented thiol selectivity at near-neutral pH—with significantly slower reactivity toward amines compared with iodoacetamide [1]—positions this compound for applications requiring simultaneous modification of three cysteine residues or for introducing a trifunctional phosphoramide tag onto a protein surface. When three-point attachment is needed for avidity enhancement or orientational control in surface-immobilized assays, the title compound provides the necessary trifunctionality in a single, well-defined molecular package, avoiding complex multi-step sequential modification protocols that would be required with mono-chloroacetamide reagents [2].

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